REACTION_CXSMILES
|
[Cl-].[OH:2][NH3+:3].[C:4]([O-:7])(=O)[CH3:5].[Na+].O[CH2:10][C:11]([C:13]1C=C[CH:16]=[CH:15][CH:14]=1)=O.Cl>C(O)C.O>[OH:7][C:4]1[CH:5]=[CH:16][CH:15]=[CH:14][C:13]=1[C:11](=[N:3][OH:2])[CH3:10] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
6.96 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.81 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
ethanol water
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethanol water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then heated
|
Type
|
CUSTOM
|
Details
|
The oil bath was removed
|
Type
|
CUSTOM
|
Details
|
Ethanol was partly removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to produce 7.55 g of pure 24
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C(C)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[OH:2][NH3+:3].[C:4]([O-:7])(=O)[CH3:5].[Na+].O[CH2:10][C:11]([C:13]1C=C[CH:16]=[CH:15][CH:14]=1)=O.Cl>C(O)C.O>[OH:7][C:4]1[CH:5]=[CH:16][CH:15]=[CH:14][C:13]=1[C:11](=[N:3][OH:2])[CH3:10] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
6.96 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.81 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
ethanol water
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethanol water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then heated
|
Type
|
CUSTOM
|
Details
|
The oil bath was removed
|
Type
|
CUSTOM
|
Details
|
Ethanol was partly removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to produce 7.55 g of pure 24
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C(C)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[OH:2][NH3+:3].[C:4]([O-:7])(=O)[CH3:5].[Na+].O[CH2:10][C:11]([C:13]1C=C[CH:16]=[CH:15][CH:14]=1)=O.Cl>C(O)C.O>[OH:7][C:4]1[CH:5]=[CH:16][CH:15]=[CH:14][C:13]=1[C:11](=[N:3][OH:2])[CH3:10] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
6.96 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.81 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
ethanol water
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethanol water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then heated
|
Type
|
CUSTOM
|
Details
|
The oil bath was removed
|
Type
|
CUSTOM
|
Details
|
Ethanol was partly removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to produce 7.55 g of pure 24
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C(C)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |